

# Technical Support Center: Bromine-82

## Decontamination

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **Bromine-82**

Cat. No.: **B1211341**

[Get Quote](#)

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for handling spills of **Bromine-82** (Br-82), tailored for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary hazards of **Bromine-82**?

**A1:** **Bromine-82** is a radioactive isotope of bromine. The primary hazard is radiation exposure from its beta particles and gamma rays. Depending on the chemical form, it may also present a chemical hazard, such as being corrosive. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

**Q2:** What are the immediate first steps to take after a Br-82 spill?

**A2:** The immediate steps, often remembered by the acronym S.W.I.M., are:

- Stop the spill and prevent its spread by covering it with absorbent material.
- Warn others in the vicinity and control access to the area.
- Isolate the contaminated area. Close and lock doors if necessary.
- Minimize your own exposure by moving away from the immediate spill area.

- Finally, notify your facility's Radiation Safety Officer (RSO).[\[1\]](#)

Q3: How do I determine if a Br-82 spill is "minor" or "major"?

A3: A spill is generally considered minor if it involves a small quantity of radioactive material (e.g., <100  $\mu$ Ci), is contained in a small area, and the trained personnel on-site are confident they can clean it up without exceeding their dose limits. A major spill involves larger quantities, a wide area of contamination, airborne contamination, or personnel contamination.[\[2\]](#) If there is any doubt, treat it as a major spill, evacuate the area, and contact the RSO immediately.[\[1\]](#)[\[2\]](#)

Q4: What Personal Protective Equipment (PPE) is required for cleaning up a Br-82 spill?

A4: The required PPE is designed to prevent both radioactive contamination and chemical exposure. Refer to the table below for specific recommendations.

Q5: What is the general procedure for decontaminating a minor Br-82 spill on a lab surface?

A5: For a minor spill, trained lab personnel should:

- Put on appropriate PPE.
- Cover the spill with absorbent pads to prevent it from spreading.
- Clean the area starting from the outer edge and working inward.[\[3\]](#)
- Use a decontamination solution (commercial products like Radiacwash or a simple soap and water solution are often effective).[\[4\]](#)
- Place all contaminated materials (gloves, pads, etc.) into a designated radioactive waste bag.
- Survey the area with a Geiger-Müller (GM) survey meter to check for residual contamination.
- Perform a wipe test to check for removable contamination.
- Continue decontamination until survey and wipe test results are below the established limits.[\[2\]](#)

Q6: How should I decontaminate myself if I get Br-82 on my skin or clothing?

A6: Immediately remove any contaminated clothing, turning it inward to contain the contamination, and place it in a labeled plastic bag.<sup>[5]</sup> For skin contamination, wash the affected area gently with lukewarm water and mild soap for 2-3 minutes.<sup>[2][4][5]</sup> Do not use hot water or scrub abrasively, as this can increase skin absorption.<sup>[4]</sup> After washing and drying, monitor the skin to check for remaining contamination. Repeat the process if necessary, but no more than three times to avoid skin irritation.<sup>[4]</sup> Notify the RSO immediately.

Q7: How do I properly dispose of waste from a Br-82 cleanup?

A7: All materials used in the cleanup, including absorbent pads, gloves, and disposable PPE, are considered radioactive waste. They must be placed in a clearly labeled, sealed plastic bag or container.<sup>[1][2]</sup> Follow your institution's specific guidelines for radioactive waste disposal.

## Troubleshooting Guide

| Issue                                                                  | Possible Cause                                                                                                                                                                               | Solution                                                                                                                                                                                                                                                                                                                     |
|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Survey meter still shows high readings after multiple cleanings.       | The contamination may have penetrated a porous surface, or there may be fixed contamination that is not easily removed by simple washing.                                                    | Try a more effective commercial decontamination solution. <sup>[4]</sup> Abrasive methods can be used but may damage the surface, making future decontamination harder. <sup>[4]</sup> If contamination persists, the item may need to be shielded, stored for decay, or disposed of as radioactive waste. Consult your RSO. |
| A wipe test is positive, but the survey meter reads background levels. | This indicates removable (loose) surface contamination is present at levels too low for the survey meter to detect but high enough to be picked up by the more sensitive wipe test analysis. | The area still requires decontamination. Repeat the cleaning process, focusing on thorough wiping, and perform another wipe test until results are below the action level.                                                                                                                                                   |
| The spill involves Br-82 in a strong acid or other hazardous chemical. | The situation presents a dual hazard: radiological and chemical.                                                                                                                             | Address the chemical hazard first (e.g., neutralizing an acid) while taking all necessary radiological precautions. Consult the chemical's SDS and your institution's chemical safety protocols. If unsure, evacuate and call for emergency assistance and your RSO.                                                         |
| No survey meter is available, or the meter is not working.             | Equipment is not ready for an emergency.                                                                                                                                                     | Stop all work with radioactive materials until a properly calibrated and functioning survey meter is available. For a spill that has already occurred, assume                                                                                                                                                                |

contamination is present, isolate the area, and call the RSO immediately for assistance.

---

## Data Presentation

Table 1: **Bromine-82** Radiological Data

| Property                            | Value                                                       | Reference(s) |
|-------------------------------------|-------------------------------------------------------------|--------------|
| Half-Life                           | 35.3 hours                                                  | [6][7][8][9] |
| Decay Mode                          | Beta ( $\beta^-$ ) emission                                 | [6][7]       |
| Emissions                           | Beta particles ( $\beta^-$ ), Gamma rays ( $\gamma$ )       | [6]          |
| Primary Beta Energy ( $E\beta$ max) | 0.444 MeV                                                   | [6]          |
| Primary Gamma Energy                | Multiple, prominent peaks including 0.554, 0.776, 1.317 MeV | [6]          |

Table 2: Recommended PPE for **Bromine-82** Spill Cleanup

| PPE Item       | Specification                                    | Purpose                                            |
|----------------|--------------------------------------------------|----------------------------------------------------|
| Gloves         | Double-layered disposable gloves (e.g., nitrile) | Prevents skin contamination.                       |
| Lab Coat       | Standard lab coat, buttoned                      | Protects clothing and skin from splashes.          |
| Eye Protection | Safety glasses or goggles                        | Protects eyes from splashes.                       |
| Shoe Covers    | Disposable shoe covers                           | Prevents the spread of contamination via footwear. |
| Dosimetry      | Whole-body and ring dosimeters as required       | Monitors personal radiation dose.                  |

Table 3: Typical Action Levels for Beta-Gamma Surface Contamination

These levels are based on U.S. NRC guidelines and are common limits used in many institutions. Your institution's specific limits may vary.

| Type of Contamination       | Action Level (dpm/100 cm <sup>2</sup> ) | Reference(s)                                                   |
|-----------------------------|-----------------------------------------|----------------------------------------------------------------|
| Removable (Wipe Test)       | 1,000                                   | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Total (Average)             | 5,000                                   | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Total (Maximum in one spot) | 15,000                                  | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |

dpm = disintegrations per minute

## Experimental Protocols

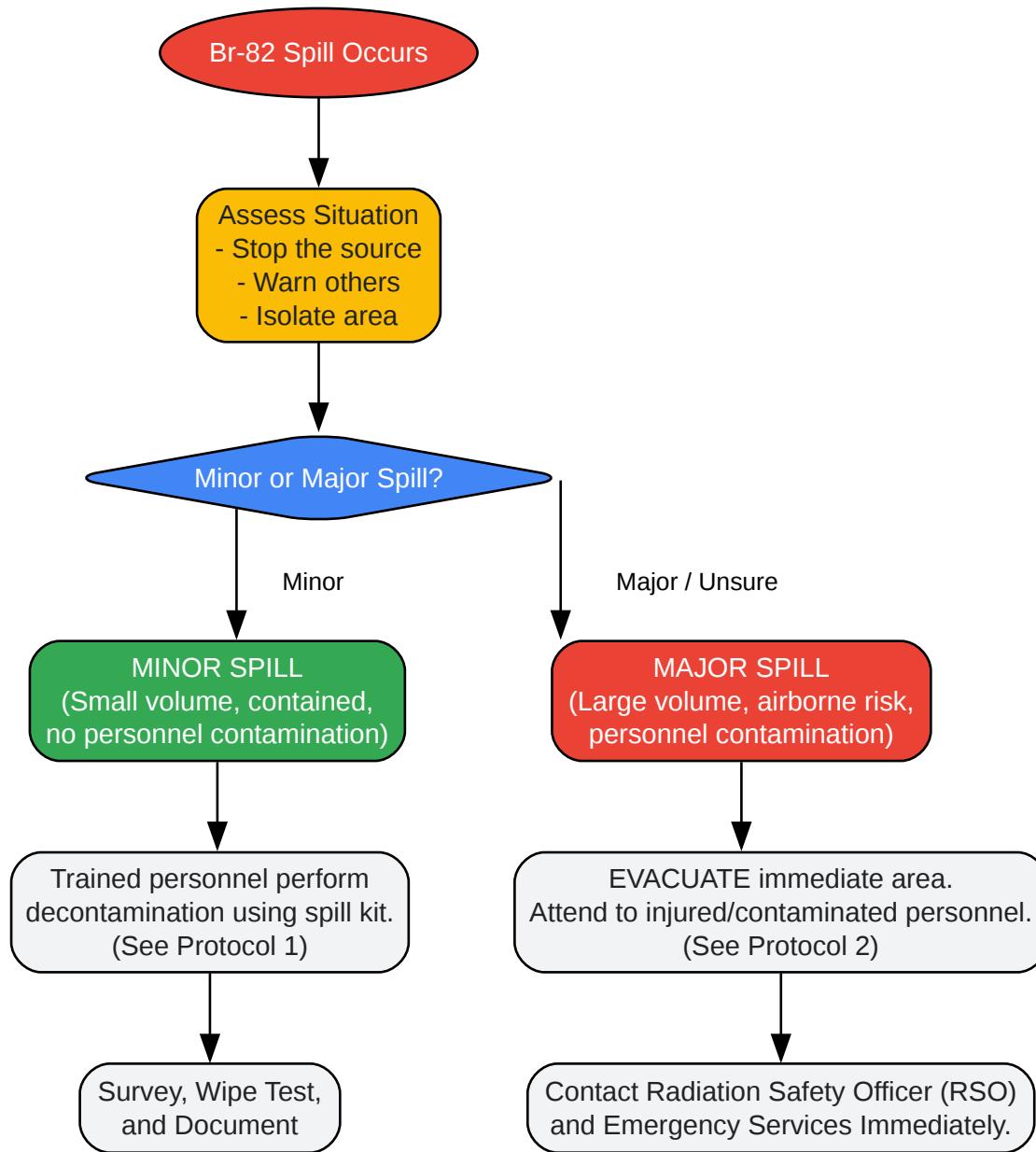
### Protocol 1: Minor Spill Decontamination on Non-Porous Surfaces

- Notification and Preparation:
  - Alert personnel in the immediate area.

- Don the appropriate PPE as listed in Table 2.
- Bring a spill kit or necessary supplies (absorbent pads, decontamination solution, waste bags, survey meter) to the edge of the contaminated area.
- Containment:
  - Place absorbent pads or paper towels directly onto the spill to absorb the liquid.
- Decontamination:
  - Working from the outside edge of the spill inward, wipe the area with absorbent pads soaked in a decontamination solution (e.g., Radiacwash, or soap and water).
  - Place used pads into a radioactive waste bag.
  - Change gloves frequently to avoid cross-contamination.
- Initial Survey:
  - After the visible spill is cleaned, perform a slow and thorough survey of the area with a Geiger-Müller (GM) survey meter, holding the probe approximately 1 cm from the surface.
  - Mark any areas that show readings above background levels.
- Verification (Wipe Test):
  - Perform a wipe test as described in Protocol 3 to check for removable contamination.
- Final Steps:
  - If survey or wipe test results are above the limits in Table 3, repeat steps 3-5.
  - Once clean, remove PPE (shoe covers, outer gloves, coat, inner gloves) and place it in the radioactive waste bag.
  - Survey hands and clothing for any contamination before leaving the area.

- Document the spill, cleanup actions, and final survey results as required by your institution.

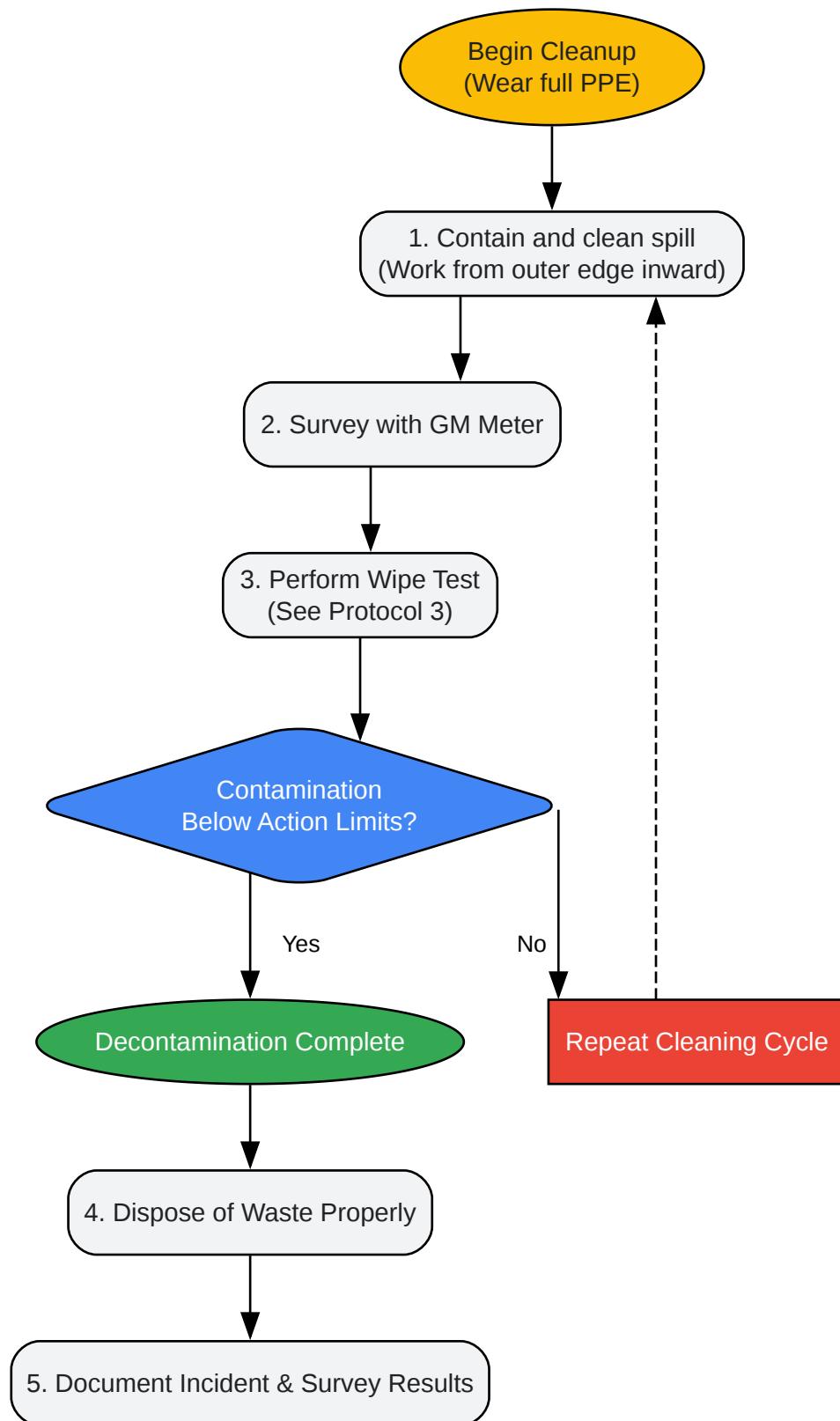
## Protocol 2: Personnel Decontamination


- Immediate Action:
  - Remove contaminated clothing immediately, taking care not to spread contamination. Place clothing in a labeled plastic bag for evaluation by the RSO.[5]
  - If the spill involves a wound, allow the wound to bleed briefly and flush gently with water for several minutes before seeking medical attention.[1][5]
- Skin Decontamination:
  - Using a sink designated for decontamination if possible, wash the affected skin area with mild soap and lukewarm water.[2][4]
  - Lather gently for 2-3 minutes, avoiding harsh scrubbing.[5]
  - Rinse the area thoroughly.
  - Pat the skin dry with a clean paper towel.
- Monitoring:
  - Use a GM survey meter to check if the contamination has been removed.
  - If contamination persists, repeat the washing procedure. Do not wash more than 3-4 times to prevent skin damage.[4]
- Follow-up:
  - Notify the Radiation Safety Officer immediately, regardless of the severity.
  - The RSO will determine if further decontamination or a bioassay is necessary.

## Protocol 3: Post-Decontamination Survey (Wipe/Smear Test)

- Purpose:
  - To quantify the amount of removable radioactive contamination on a surface to ensure it is below the established limits.[13][14]
- Procedure:
  - Using a piece of filter paper or a cotton swab (a "smear"), wipe a 100 cm<sup>2</sup> area (a 10cm x 10cm square) of the decontaminated surface with moderate pressure.[15][16]
  - If wiping an irregular surface, document the approximate area wiped.
  - Place the smear in a labeled envelope or vial.
  - Repeat for several locations in the decontaminated area, plus a "clean" control area for background comparison.
- Analysis:
  - Analyze the smears using an appropriate counting instrument (e.g., a liquid scintillation counter or gamma counter) that is calibrated for Br-82.[14]
  - The instrument will provide results in counts per minute (CPM).
- Calculation:
  - Convert the CPM result to disintegrations per minute (DPM) using the instrument's efficiency for Br-82:
    - $$\text{DPM} = (\text{Gross CPM of Smear} - \text{Background CPM}) / \text{Efficiency}$$
  - Compare the DPM/100 cm<sup>2</sup> result to the removable contamination limit in Table 3.[10][11]

## Visualizations


## Diagram 1: Br-82 Spill Immediate Response Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the initial response and classification of a **Bromine-82** spill.

## Diagram 2: Decontamination and Verification Process Flow



[Click to download full resolution via product page](#)

Caption: Step-by-step process for surface decontamination and radiological verification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [sfasu.edu](http://sfasu.edu) [sfasu.edu]
- 2. [safety.nmsu.edu](http://safety.nmsu.edu) [safety.nmsu.edu]
- 3. [nottingham.ac.uk](http://nottingham.ac.uk) [nottingham.ac.uk]
- 4. [ehs.vt.edu](http://ehs.vt.edu) [ehs.vt.edu]
- 5. IKN-RS-SOP-10: Radioactive Decontamination Procedure [nci.moh.gov.my]
- 6. [mirdsoft.org](http://mirdsoft.org) [mirdsoft.org]
- 7. [atom.kaeri.re.kr](http://atom.kaeri.re.kr) [atom.kaeri.re.kr]
- 8. Isotope data for bromine-82 in the Periodic Table [periodictable.com]
- 9. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 10. [nrc.gov](http://nrc.gov) [nrc.gov]
- 11. [energy.gov](http://energy.gov) [energy.gov]
- 12. [nrc.gov](http://nrc.gov) [nrc.gov]
- 13. [sahpra.org.za](http://sahpra.org.za) [sahpra.org.za]
- 14. Wipe test counter - Wikipedia [en.wikipedia.org]
- 15. [nrc.gov](http://nrc.gov) [nrc.gov]
- 16. [nrc.gov](http://nrc.gov) [nrc.gov]
- To cite this document: BenchChem. [Technical Support Center: Bromine-82 Decontamination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211341#decontamination-procedures-for-bromine-82-spills>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)